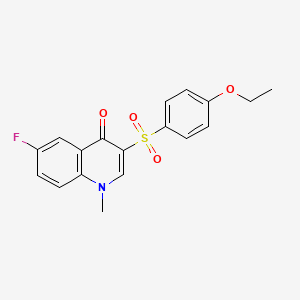
3-((4-ethoxyphenyl)sulfonyl)-6-fluoro-1-methylquinolin-4(1H)-one
カタログ番号:
B2716316
CAS番号:
899214-79-0
分子量:
361.39
InChIキー:
NXPLMXRNOIHSNT-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-((4-ethoxyphenyl)sulfonyl)-6-fluoro-1-methylquinolin-4(1H)-one” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are used in a variety of applications, including as building blocks in pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would include a quinoline core, with a sulfonyl group attached to the 3-position, a fluorine atom at the 6-position, and a methyl group at the 1-position. The sulfonyl group would be further substituted with a 4-ethoxyphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonyl group could increase its acidity compared to other quinoline derivatives .科学的研究の応用
Antimicrobial and Antitumor Agents
- Quinoline derivatives have been extensively studied for their broad antibacterial and antitumor activities. For instance, sulfonamide and sulfoxide derivatives related to quinolines have shown promise as antibacterial agents with potential applications in treating systemic infections due to their broad spectrum of activity and favorable pharmacokinetic profiles (Goueffon et al., 1981). Furthermore, novel quinolin-4-one derivatives have exhibited significant inhibitory activity against various tumor cell lines, with some compounds showing comparable activity to existing anticancer drugs, highlighting their potential as antitumor agents (Li-Chen Chou et al., 2010).
Molecular Probes and Sensors
- The development of fluorescent probes based on quinoline derivatives for biological and chemical sensing applications has been a subject of interest. For example, certain quinoline derivatives have been used to create highly sensitive fluorescent probes for detecting reducing agents, showcasing their utility in biological, biochemistry, and biomedicine fields (Tong-Yan Sun et al., 2018). Additionally, europium(III) complexes with quinoline derivatives have been synthesized as new fluorescent pH probes, demonstrating high sensitivity and the ability to monitor pH changes in both cultured cells and in vivo applications (Xiaoling Zhang et al., 2011).
Chemical Synthesis and Material Science
- Quinoline derivatives have also been explored in the synthesis of complex organic molecules and materials science. For instance, sulfone-based electron transport materials incorporating quinoline units have been designed for use in phosphorescent organic light-emitting diodes (PhOLEDs), exhibiting high triplet energy and potential for highly efficient blue PhOLEDs (S. Jeon et al., 2014). Moreover, the synthesis of novel quinoline derivatives through interactions with sulfonamide moieties has led to the development of materials with potential nonlinear optical properties, indicating their applications in optical devices (P. Ruanwas et al., 2010).
作用機序
特性
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-6-fluoro-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-3-24-13-5-7-14(8-6-13)25(22,23)17-11-20(2)16-9-4-12(19)10-15(16)18(17)21/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPLMXRNOIHSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-met...
Cat. No.: B2716233
CAS No.: 1235027-77-6
3-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}-1H-indo...
Cat. No.: B2716236
CAS No.: 860784-42-5
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]py...
Cat. No.: B2716237
CAS No.: 1260986-87-5
2-Cyclopropyl-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,...
Cat. No.: B2716239
CAS No.: 1210456-78-2
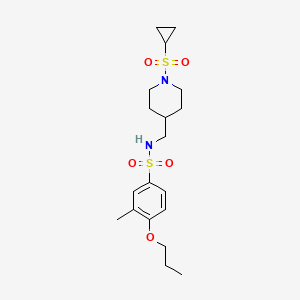
![3-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}-1H-indol-2-one](/img/structure/B2716236.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2716237.png)
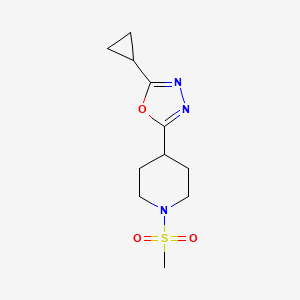
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2716240.png)
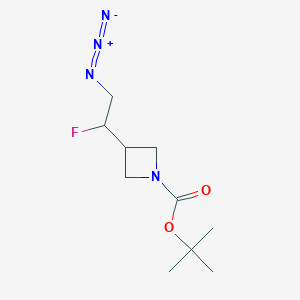
![3-({[11-(4-Butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2716242.png)
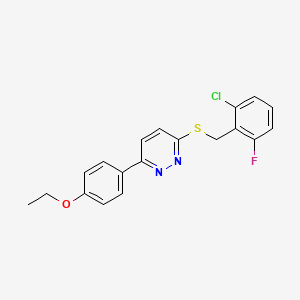

![methyl 4-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2716248.png)
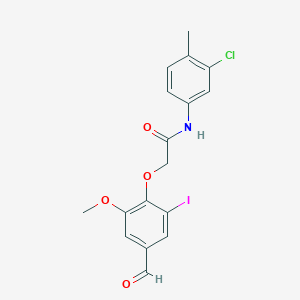
![(Z)-7-methoxy-2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)imino)-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2716253.png)
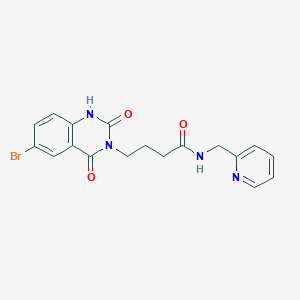
![3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2716256.png)
